molecular formula C16H14N2O B11775721 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole CAS No. 32664-28-1

3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole

Cat. No.: B11775721
CAS No.: 32664-28-1
M. Wt: 250.29 g/mol
InChI Key: LEFIXAQPASZFND-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group at the 3-position and a phenyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the cyclocondensation of 4-methoxyphenylhydrazine with chalcone (1,3-diphenylprop-2-en-1-one) under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to yield the desired pyrazole product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Electrophilic Substitution at the Pyrazole Ring

The 1H-pyrazole core undergoes electrophilic substitution at the 4-position due to its electron-rich nature:

  • Nitration : Yields 4-nitro derivatives under HNO₃/H₂SO₄.

  • Sulfonation : Reacts with benzenesulfonyl chloride to form sulfonated analogs .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable further diversification:

  • Suzuki Coupling : Introduces aryl groups at the 4-position using arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

  • Buchwald-Hartwig Amination : Forms 4-amino derivatives with amines .

Role of Transition Metal Catalysts

  • Pd Catalysts : Pd₂(dba)₃ enhances cyclization efficiency in microwave synthesis .

  • Cu Catalysts : Cu(acac)₂ facilitates oxidative coupling in aqueous media .

Solvent and Substituent Effects

  • Solvent : Polar aprotic solvents (DMSO) improve yields by stabilizing intermediates .

  • Substituents : Electron-donating groups (e.g., methoxy) increase reaction rates, while electron-withdrawing groups (e.g., nitro) hinder methanolysis .

Table 1: Representative Synthetic Conditions and Yields

Reaction TypeReagents/CatalystsConditionsYield (%)Source
Microwave CyclocondensationPd₂(dba)₃, DMSO100°C, 5 min71
Trichloromethyl MethanolysisHCl, MeOHReflux, 48 h86
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DMF, 80°C, 12 h78

Table 2: Spectroscopic Data for 3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole Analogs

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z) [M+H⁺]Source
(E)-5-Phenyl-3-styryl derivative7.46 (d, J = 7.3 Hz), 6.67 (s)151.5, 147.6, 105.5407.1371
3,5-Dimethyl-1-phenyl derivative7.27 (d, J = 9.06 Hz), 2.34 (s)113.7, 55.1, 13.1203.0

Scientific Research Applications

Synthesis of 3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole

The compound can be synthesized through various methods, including multicomponent reactions (MCRs) which are favored for their efficiency and eco-friendliness. MCRs allow the formation of complex molecules from simple starting materials in a single step, enhancing both atom and step economy. This approach has been instrumental in developing biologically active pyrazole derivatives, including this compound .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effective inhibition against various pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Rhizoctonia solani and Pyricularia oryzae. For instance, a study reported that certain pyrazole derivatives showed zones of inhibition ranging from 9 mm to 31 mm against these microorganisms .

Anticancer Potential

Pyrazoles, including this compound, have been investigated for their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Molecular docking studies suggest that these derivatives can inhibit key enzymes associated with tumor growth and metastasis .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has also been documented, with compounds exhibiting the ability to reduce inflammation markers in vitro and in vivo. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in various applications:

Antimicrobial Efficacy Study

A comparative study evaluated the antimicrobial activity of several pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives with electron-withdrawing groups at specific positions showed enhanced antibacterial activity, providing insights into structure-activity relationships (SAR) that can guide future synthesis .

CompoundE. coli Inhibition (mm)S. aureus Inhibition (mm)
3a1415
3b1112
3c2221
Norfloxacin3130

Anticancer Activity Assessment

In another study focusing on anticancer applications, pyrazole derivatives were tested against various cancer cell lines. The findings revealed that certain modifications to the phenyl ring significantly enhanced cytotoxicity against cancer cells, indicating potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1H-pyrazole: Lacks the phenyl group at the 5-position.

    5-Phenyl-1H-pyrazole: Lacks the methoxyphenyl group at the 3-position.

    4-Methoxyphenyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole is unique due to the presence of both the methoxyphenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold for the development of new compounds with desired properties.

Biological Activity

3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2OC_{17}H_{16}N_2O, with a molecular weight of 284.32 g/mol. The compound features a pyrazole ring substituted with a methoxy and phenyl group, which contributes to its pharmacological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties, particularly against various cancer cell lines.

  • Case Study: Triple-Negative Breast Cancer
    • A study evaluated the cytotoxic effects of pyrazole derivatives, including this compound, on the MDA-MB-468 human triple-negative breast cancer cell line. The compound showed an IC50 value of 14.97 μM after 24 hours, indicating potent antiproliferative activity compared to the standard drug Paclitaxel (IC50: 49.90 μM) .
    • Mechanistically, the compound induced apoptosis via reactive oxygen species (ROS) generation and caspase 3 activation, leading to cell cycle arrest in the S phase .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for therapeutic applications in conditions characterized by inflammation.

  • In Vivo Studies
    • A series of pyrazole derivatives were tested for their anti-inflammatory effects, showing inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compounds exhibited up to 85% inhibition at specific concentrations .
    • Another study highlighted that derivatives similar to this compound showed comparable anti-inflammatory activity to dexamethasone, a standard anti-inflammatory drug .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through ROS generation, leading to increased caspase 3 activity.
  • Cell Cycle Arrest : It causes cell cycle arrest in the S phase, preventing cancer cell proliferation.
  • Cytokine Modulation : The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Data Tables

Biological ActivityCell Line/ModelIC50 Value (μM)Reference
AnticancerMDA-MB-46814.97
AnticancerPaclitaxel49.90
Anti-inflammatoryIn Vivo ModelUp to 85% inhibition

Properties

CAS No.

32664-28-1

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-phenyl-1H-pyrazole

InChI

InChI=1S/C16H14N2O/c1-19-14-9-7-13(8-10-14)16-11-15(17-18-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)

InChI Key

LEFIXAQPASZFND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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